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molecular formula C15H18N2O2 B8288683 N,N-Diethyl-5-(4-methylphenyl)isoxazole-4-carboxamide

N,N-Diethyl-5-(4-methylphenyl)isoxazole-4-carboxamide

Cat. No. B8288683
M. Wt: 258.32 g/mol
InChI Key: XJSTUFUMYQCPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666888B2

Procedure details

The title compound was prepared from 5-(4-methylphenyl)isoxazole-4-carboxylic acid (10.2 mg, 0.050 mmol) and diethylamine (4.4 mg, 0.060 mmol) as described in synthetic method A and thereafter purified by preparative HPLC method A to give a solid (7.0 mg). MS (pos) m/z 259.1 (M+1).
Quantity
10.2 mg
Type
reactant
Reaction Step One
Quantity
4.4 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[C:13]([OH:15])=O)=[CH:4][CH:3]=1.[CH2:16]([NH:18][CH2:19][CH3:20])[CH3:17]>>[CH2:16]([N:18]([CH2:19][CH3:20])[C:13]([C:9]1[CH:10]=[N:11][O:12][C:8]=1[C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][CH:6]=1)=[O:15])[CH3:17]

Inputs

Step One
Name
Quantity
10.2 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=NO1)C(=O)O
Name
Quantity
4.4 mg
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC method A

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)C=1C=NOC1C1=CC=C(C=C1)C)CC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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